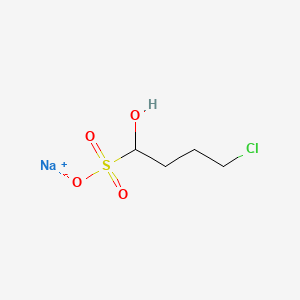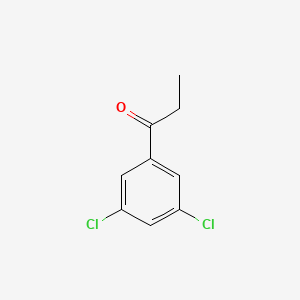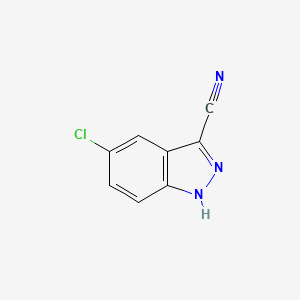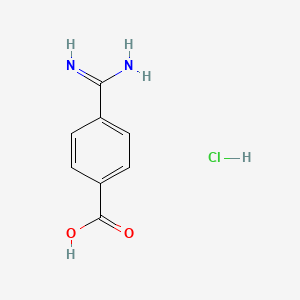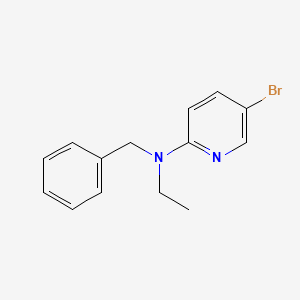![molecular formula C11H13N3O B1419191 4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol CAS No. 1157551-02-4](/img/structure/B1419191.png)
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol
Übersicht
Beschreibung
The compound “4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One approach involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. Pyrazole itself is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound has been found to have good radical scavenging activity . This makes it a potential candidate for research in the development of antioxidant therapies. Antioxidants are crucial in neutralizing harmful free radicals in the body, which can cause oxidative stress and lead to various diseases.
Anticancer Properties
The compound has shown cytotoxic properties against several human cell lines . In particular, it has been found to be cytotoxic in the RKO cell line . This suggests that it could be used in the development of new anticancer drugs.
Use in Synthesis of Derivatives
The compound has been used in the synthesis of 4,4’- (arylmethylene)bis(1H-pyrazol-5-ols) derivatives . These derivatives have been synthesized in high to excellent yield, and pure products have been isolated by simple filtration .
Use in Nanocatalyst Preparation
The compound has been used in the preparation of a magnetically separable nanocatalyst . This nanocatalyst has been used for the solvent-free preparation of 4,4’- (arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound related to "4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol" . This suggests potential applications in the treatment of Leishmaniasis.
Antimalarial Evaluation
The same molecular simulation study also suggested potential antimalarial activity . This opens up another avenue for research into the treatment of malaria.
Biological Properties
The pyrazole scaffold, which is a part of the structure of “4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol”, has been found to have a wide variety of biological activities . These include antibacterial, anti-inflammatory, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Development
Given its wide range of biological activities, the compound could be a valuable resource in drug development . Its structure could serve as a key structural motif in the development of new drugs .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9(7-13-14-8)6-12-10-2-4-11(15)5-3-10/h2-5,7,12,15H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMBNRKWLIAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



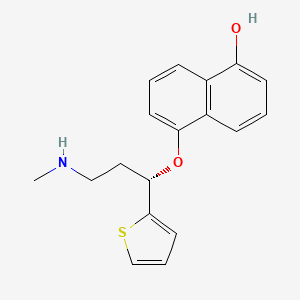

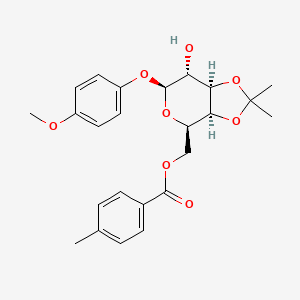
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
